4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside
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Overview
Description
4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside is a complex organic compound with the molecular formula C32H39NO20 and a molecular weight of 757.65 g/mol . It is a white crystalline solid with a melting point of 148-150°C . This compound is a derivative of glucopyranoside, which is a type of glycoside commonly found in various biological systems.
Preparation Methods
The synthesis of 4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside involves multiple steps. The starting materials typically include 4-nitrophenol and acetylated glucopyranosyl derivatives. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in enzymatic studies to investigate the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: It serves as a model compound in drug development and pharmacological studies to understand the interactions between glycosides and biological targets.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups can be hydrolyzed by esterases, releasing the active glucopyranosyl moiety, which can then interact with glycosidases or other carbohydrate-processing enzymes . This interaction can modulate the activity of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Nitrophenyl2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside include other nitrophenyl glycosides and acetylated glucopyranosides. For example:
4-Nitrophenyl β-D-glucopyranoside: This compound lacks the acetyl groups and is commonly used in enzymatic assays to study β-glucosidase activity.
2,4,6-Tri-O-acetyl-β-D-glucopyranosyl chloride: This compound is similar in structure but contains a chloride group instead of the nitrophenyl group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combination of acetylated glucopyranosyl and nitrophenyl groups, which confer specific reactivity and biological activity .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUPORSBEXGRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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